molecular formula C21H22N4O2 B11190088 (3-methoxyphenyl)(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

(3-methoxyphenyl)(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B11190088
M. Wt: 362.4 g/mol
InChI Key: KWHCNEPASXWEEY-UHFFFAOYSA-N
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Description

1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a methoxybenzoyl group and a phenyl-pyrazolyl moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the phenyl group: This step can involve a Friedel-Crafts acylation or alkylation reaction.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling of the methoxybenzoyl group: This step can be achieved through an acylation reaction using methoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), or sulfonating agents (SO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 3-hydroxybenzoyl or 3-carboxybenzoyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE would depend on its specific biological target. Potential mechanisms could include:

    Binding to receptors: Interacting with specific receptors in the body to modulate their activity.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in disease processes.

    Signal transduction: Modulating signaling pathways within cells to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22N4O2/c1-27-18-9-5-8-17(14-18)21(26)25-12-10-24(11-13-25)20-15-19(22-23-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,22,23)

InChI Key

KWHCNEPASXWEEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NNC(=C3)C4=CC=CC=C4

Origin of Product

United States

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